An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-1-naphthonitrile, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable protocols.
Core Chemical and Physical Properties
2-Methoxy-1-naphthonitrile, also known as 1-cyano-2-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 16000-39-8 | [1] |
| Appearance | White to brown crystalline powder | |
| Melting Point | 95-96 °C | [2] |
| Boiling Point | 362.8 °C at 760 mmHg | |
| Density | 1.16 g/cm³ |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of 2-Methoxy-1-naphthonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The methoxy group protons would appear as a sharp singlet further upfield, typically in the range of 3.8-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will exhibit signals for the twelve carbons in the molecule. The nitrile carbon is expected to appear in the 115-125 ppm region. The carbon of the methoxy group will be found around 55-60 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field (higher ppm) end of this range due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-Methoxy-1-naphthonitrile provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2220-2260 | C≡N stretch (nitrile) | Sharp, Medium |
| ~3050-3100 | Ar-H stretch | Medium |
| ~2850-2960 | C-H stretch (methoxy) | Medium |
| ~1600-1650 | C=C stretch (aromatic) | Medium |
| ~1250-1300 | Asymmetric C-O-C stretch (aryl ether) | Strong |
| ~1020-1075 | Symmetric C-O-C stretch (aryl ether) | Medium |
Synthesis and Purification
Synthesis Protocol
A common route for the synthesis of 2-Methoxy-1-naphthonitrile involves the cyanation of a suitable 2-methoxynaphthalene derivative. While a specific, detailed protocol for this exact compound is not widely published, a general procedure can be adapted from the synthesis of similar naphthonitrile compounds. One potential synthetic pathway starts from 2-methoxynaphthalene.[5]
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow Diagram
General Experimental Steps (Illustrative):
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Formylation of 2-Methoxynaphthalene: 2-Methoxynaphthalene can be formylated at the 1-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2-methoxy-1-naphthaldehyde.
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Conversion to Oxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is subsequently dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate.
Purification Protocol
Purification of the crude 2-Methoxy-1-naphthonitrile is typically achieved by recrystallization.
Recrystallization Workflow:
Recrystallization Workflow Diagram
Detailed Recrystallization Procedure:
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Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of moderately polar aromatic compounds.
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Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities.
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Drying: The purified crystals are then dried under vacuum.
Chemical Reactivity and Stability
Reactivity
The chemical reactivity of 2-Methoxy-1-naphthonitrile is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitrile group on the naphthalene ring.
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Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the 1-position is already substituted. The nitrile group is a deactivating, meta-director. Therefore, electrophilic attack is likely to occur on the other ring of the naphthalene system, with the precise position depending on the reaction conditions and the nature of the electrophile.[6]
-
Nucleophilic Attack on the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form 2-methoxy-1-naphthamide and then 2-methoxy-1-naphthoic acid.
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Reduction: The nitrile group can be reduced to a primary amine (2-methoxy-1-naphthalenemethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reagents: Reaction with Grignard or organolithium reagents, followed by acidic workup, will yield a ketone.
-
Stability and Storage
2-Methoxy-1-naphthonitrile is a stable compound under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the public domain regarding specific biological activities or involvement in signaling pathways for 2-Methoxy-1-naphthonitrile itself. While some naphthonitrile derivatives have been investigated for their biological properties, including antimicrobial and anticancer activities, these studies do not specifically report on the 2-methoxy-1-naphthonitrile isomer.[7] The primary role of this compound appears to be as a synthetic intermediate in the preparation of more complex molecules.
Conclusion
2-Methoxy-1-naphthonitrile is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the molecule is dictated by its functional groups, offering various possibilities for further chemical transformations. While its direct biological applications are not currently documented, its role as a precursor in the synthesis of potentially bioactive molecules remains an area of interest for drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. 2-METHOXY-1-NAPHTHONITRILE | 16000-39-8 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-METHOXY-1-NAPHTHONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
